molecular formula C10H22N2 B13474491 n1-Cyclopropyl-n3-isopropyl-n3-methylpropane-1,3-diamine

n1-Cyclopropyl-n3-isopropyl-n3-methylpropane-1,3-diamine

Cat. No.: B13474491
M. Wt: 170.30 g/mol
InChI Key: KYHYBGGFLIYZMC-UHFFFAOYSA-N
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Description

n1-Cyclopropyl-n3-isopropyl-n3-methylpropane-1,3-diamine is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by the presence of cyclopropyl, isopropyl, and methyl groups attached to a propane-1,3-diamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1-Cyclopropyl-n3-isopropyl-n3-methylpropane-1,3-diamine typically involves the reaction of cyclopropylamine, isopropylamine, and methylamine with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

n1-Cyclopropyl-n3-isopropyl-n3-methylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

n1-Cyclopropyl-n3-isopropyl-n3-methylpropane-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n1-Cyclopropyl-n3-isopropyl-n3-methylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine
  • n1-Cyclopropyl-n3-ethyl-n3-methylpropane-1,3-diamine

Uniqueness

n1-Cyclopropyl-n3-isopropyl-n3-methylpropane-1,3-diamine is unique due to its specific combination of cyclopropyl, isopropyl, and methyl groups attached to the propane-1,3-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N-cyclopropyl-N'-methyl-N'-propan-2-ylpropane-1,3-diamine

InChI

InChI=1S/C10H22N2/c1-9(2)12(3)8-4-7-11-10-5-6-10/h9-11H,4-8H2,1-3H3

InChI Key

KYHYBGGFLIYZMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCCNC1CC1

Origin of Product

United States

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